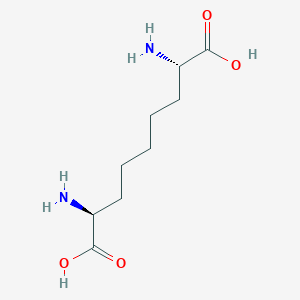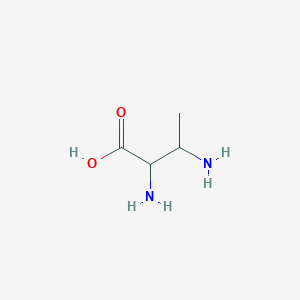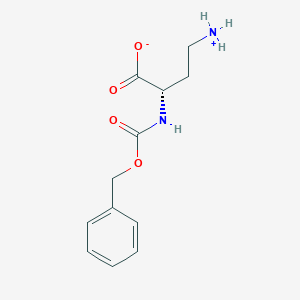
(2S,8S)-2,8-diaminononanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,8S)-2,8-diaminononanedioic acid is a chiral amino acid derivative with potential applications in various fields of science and industry. This compound is characterized by the presence of two amino groups and a nonanedioic acid backbone, making it a versatile building block for the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,8S)-2,8-diaminononanedioic acid typically involves the use of chiral starting materials and stereoselective reactions to ensure the correct configuration of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis using chiral catalysts and optimized reaction conditions to achieve high yields and purity. The use of biocatalysts and enzymatic processes can also be explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2S,8S)-2,8-diaminononanedioic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form amides, esters, or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products
Major products formed from these reactions include oximes, nitriles, alcohols, aldehydes, amides, and esters, depending on the specific reaction and conditions employed .
Scientific Research Applications
Chemistry
In chemistry, (2S,8S)-2,8-diaminononanedioic acid serves as a valuable chiral building block for the synthesis of complex organic molecules, including pharmaceuticals and natural products .
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and protein folding due to its unique structure and functional groups .
Medicine
In medicine, this compound derivatives may exhibit potential therapeutic properties, such as antimicrobial or anticancer activities, making them candidates for drug development .
Industry
In the industrial sector, this compound can be utilized in the production of polymers, resins, and other materials with specific properties, enhancing the performance and functionality of various products .
Mechanism of Action
The mechanism of action of (2S,8S)-2,8-diaminononanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors, through its amino and carboxylic acid groups. These interactions can modulate biochemical pathways and cellular processes, leading to the desired effects. The compound’s chiral nature also plays a crucial role in its binding affinity and selectivity towards different targets .
Comparison with Similar Compounds
Similar Compounds
- (2S,8R)-2,8-diaminononanedioic acid
- (2R,8S)-2,8-diaminononanedioic acid
- (2R,8R)-2,8-diaminononanedioic acid
Uniqueness
(2S,8S)-2,8-diaminononanedioic acid is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties compared to its diastereomers. This uniqueness can influence its reactivity, binding interactions, and overall functionality in various applications .
Properties
IUPAC Name |
(2S,8S)-2,8-diaminononanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4/c10-6(8(12)13)4-2-1-3-5-7(11)9(14)15/h6-7H,1-5,10-11H2,(H,12,13)(H,14,15)/t6-,7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBYDJTWLGVCEV-BQBZGAKWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(C(=O)O)N)CCC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC[C@@H](C(=O)O)N)CC[C@@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426398 |
Source


|
| Record name | (2S,8S)-2,8-diaminononanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159344-56-6 |
Source


|
| Record name | (2S,8S)-2,8-diaminononanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[1-(4-Methyl-benzylsulfanyl)-cyclohexyl]-acetic acid](/img/structure/B556867.png)



![2-[(Acetylthio)methyl]-3-phenylpropionic Acid](/img/structure/B556880.png)


